
2-Bromo-4-(difluoromethyl)-6-methoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Bromo-4-(difluoromethyl)-6-methoxyphenyl] acetate: is a chemical compound with the molecular formula C10H9BrF2O3 and a molecular weight of 295.08 g/mol . This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a methoxy group attached to a phenyl ring, which is further esterified with acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-4-(difluoromethyl)-6-methoxyphenyl] acetate typically involves the following steps:
Difluoromethylation: The addition of a difluoromethyl group to the phenyl ring.
Esterification: The final step involves esterifying the phenyl ring with acetic acid.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of [2-Bromo-4-(difluoromethyl)-6-methoxyphenyl] acetate may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the methoxy group may be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom or the difluoromethyl group, leading to the formation of different reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the phenyl ring .
Scientific Research Applications
Chemistry
In chemistry, [2-Bromo-4-(difluoromethyl)-6-methoxyphenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of difluoromethyl and methoxy groups on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and metabolic pathways .
Medicine
In medicinal chemistry, [2-Bromo-4-(difluoromethyl)-6-methoxyphenyl] acetate is explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [2-Bromo-4-(difluoromethyl)-6-methoxyphenyl] acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxy group can influence the compound’s binding affinity to enzymes or receptors. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- [2-Bromo-4-(difluoromethyl)-6-methoxyphenyl] acetate
- [2-Bromo-4-(difluoromethyl)-6-methoxyphenyl] propionate
- [2-Bromo-4-(difluoromethyl)-6-methoxyphenyl] butyrate
Uniqueness
Compared to similar compounds, [2-Bromo-4-(difluoromethyl)-6-methoxyphenyl] acetate is unique due to its specific combination of functional groups. The presence of both difluoromethyl and methoxy groups on the phenyl ring, along with the acetate ester, provides distinct chemical and physical properties that can be leveraged in various applications .
Properties
Molecular Formula |
C10H9BrF2O3 |
|---|---|
Molecular Weight |
295.08 g/mol |
IUPAC Name |
[2-bromo-4-(difluoromethyl)-6-methoxyphenyl] acetate |
InChI |
InChI=1S/C10H9BrF2O3/c1-5(14)16-9-7(11)3-6(10(12)13)4-8(9)15-2/h3-4,10H,1-2H3 |
InChI Key |
NDRRZIZEBYBNKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Br)C(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


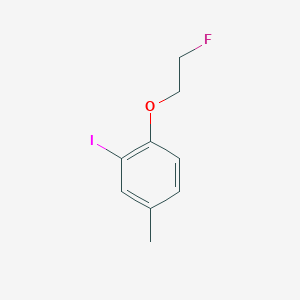
![2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12084994.png)
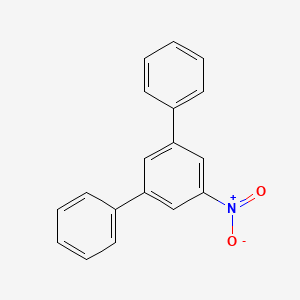


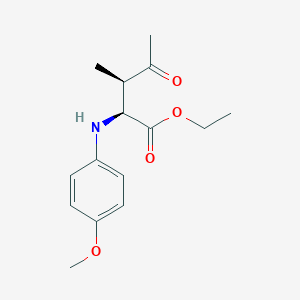
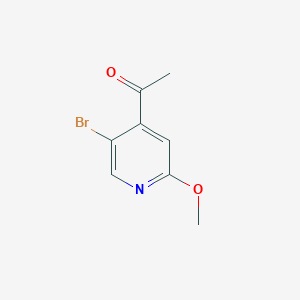
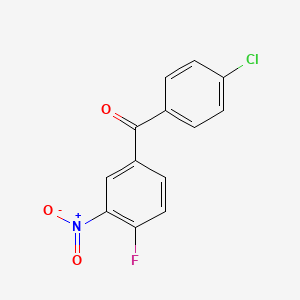

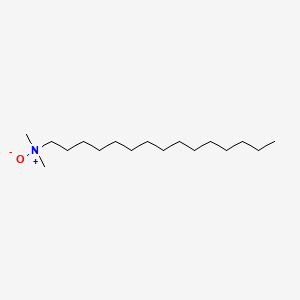
![1-[1-(3-Bromophenyl)ethyl]azetidine](/img/structure/B12085055.png)

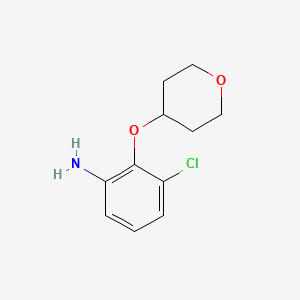
![2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B12085072.png)
